Nonadec-10-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadec-10-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of nonadec-10-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired ketone product .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of nonadec-10-en-2-ol. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures to facilitate the removal of hydrogen atoms and form the ketone .
Chemical Reactions Analysis
Types of Reactions
Nonadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to nonadec-10-en-2-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents like Grignard reagents (RMgX) to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents (RMgX)
Major Products Formed
Oxidation: Nonadecanoic acid
Reduction: Nonadec-10-en-2-ol
Substitution: Tertiary alcohols with various alkyl groups
Scientific Research Applications
Nonadec-10-en-2-one has several scientific research applications across various fields:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Biology: The compound is studied for its role in the defensive secretions of beetles and its potential as a natural insect repellent.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of nonadec-10-en-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate signaling pathways, such as the activation of antioxidant response elements (ARE) and inhibition of pro-inflammatory pathways like NF-κB .
Comparison with Similar Compounds
Nonadec-10-en-2-one can be compared with other similar compounds, such as:
Heptadec-10-en-2-one: Another unsaturated ketone with a similar structure but shorter carbon chain.
Pentadec-10-en-2-one: A shorter-chain analog with similar reactivity but different physical properties.
Nonadec-10-en-2-ol: The corresponding alcohol, which can be oxidized to form this compound.
Properties
CAS No. |
58257-64-0 |
---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
nonadec-10-en-2-one |
InChI |
InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h10-11H,3-9,12-18H2,1-2H3 |
InChI Key |
BCGHKURMNAHJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C |
Origin of Product |
United States |
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